molecular formula C19H20N4O B247460 3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

货号 B247460
分子量: 320.4 g/mol
InChI 键: MJQYMTLDSCPOBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI-1189, is a potent and selective agonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at Pfizer as a potential treatment for drug addiction and Parkinson's disease. Since then, CPI-1189 has been extensively studied for its potential therapeutic applications and mechanism of action.

作用机制

CPI-1189 acts as an agonist of the dopamine D3 receptor, which is primarily located in the mesocorticolimbic pathway of the brain. This pathway is involved in reward processing and motivation, making it a key target for drugs of abuse. By activating the D3 receptor, CPI-1189 can modulate dopamine signaling in this pathway, thereby reducing the rewarding effects of drugs of abuse and potentially reducing the risk of relapse in addicted individuals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-1189 are primarily related to its effects on dopamine signaling in the brain. In addition to its effects on the D3 receptor, CPI-1189 has also been shown to modulate other dopamine receptors, including the D1 and D2 receptors. This modulation can lead to changes in neurotransmitter release and synaptic plasticity, which may underlie the therapeutic effects of CPI-1189.

实验室实验的优点和局限性

One of the main advantages of CPI-1189 for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptors. However, one limitation of CPI-1189 is its relatively low potency compared to other D3 receptor agonists. This may limit its effectiveness in certain experimental paradigms, and may require higher doses or longer treatment periods to achieve the desired effects.

未来方向

There are several potential future directions for research on CPI-1189. One area of interest is the development of more potent and selective D3 receptor agonists, which may have improved therapeutic efficacy for addiction and other conditions. Another area of interest is the investigation of the long-term effects of CPI-1189 treatment, including potential changes in dopamine receptor expression and synaptic plasticity. Finally, the use of CPI-1189 in combination with other drugs or behavioral therapies may be a promising avenue for improving treatment outcomes in addicted individuals.

合成方法

The synthesis of CPI-1189 involves several steps, starting with the reaction of 2-bromo-1H-indole with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then treated with piperazine in the presence of acetic acid to form the final product, CPI-1189. The synthesis of CPI-1189 has been optimized to produce high yields and purity, making it suitable for further research and development.

科学研究应用

CPI-1189 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. Its selectivity for the dopamine D3 receptor makes it a promising candidate for treating addiction to drugs such as cocaine and nicotine, which are known to affect this receptor. CPI-1189 has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition. In addition, CPI-1189 has been investigated for its potential as an antipsychotic agent, due to its ability to modulate dopamine signaling in the brain.

属性

产品名称

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

分子式

C19H20N4O

分子量

320.4 g/mol

IUPAC 名称

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H20N4O/c24-19(15-4-3-7-20-12-15)23-10-8-22(9-11-23)14-16-13-21-18-6-2-1-5-17(16)18/h1-7,12-13,21H,8-11,14H2

InChI 键

MJQYMTLDSCPOBC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

规范 SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。